

trimethylsilyldiazomethane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylsilyldiazomethane

Cat. No.: B103560

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An In-depth Technical Guide to Trimethylsilyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyldiazomethane (TMSD), with the chemical formula $(\text{CH}_3)_3\text{SiCHN}_2$, is an organosilicon compound widely utilized in organic synthesis as a methylating agent. It serves as a safer, non-explosive, and more convenient alternative to diazomethane for the esterification of carboxylic acids and the O-methylation of phenols and enols.^{[1][2][3]} Commercially available in solutions of hexanes, diethyl ether, or dichloromethane, this greenish-yellow liquid offers stability and ease of handling, making it a valuable reagent in both academic research and industrial drug development.^{[2][3]}

This guide provides a comprehensive overview of **trimethylsilyldiazomethane**, including its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and critical safety information for its proper handling.

Chemical and Physical Properties

A summary of the key quantitative data for **trimethylsilyldiazomethane** is presented below.

Property	Value	Source(s)
CAS Number	18107-18-1	[4]
Molecular Weight	114.22 g/mol	[3][4]
Molecular Formula	C ₄ H ₁₀ N ₂ Si	[4]
Appearance	Greenish-yellow liquid	[2][3]
Boiling Point	96 °C	[2][4]
Density	0.675 g/cm ³	[4]

Synthesis of Trimethylsilyldiazomethane

While commercially available, **trimethylsilyldiazomethane** can be synthesized in the laboratory. The following protocol is a modified diazo group transfer method, which is noted for its practicality and high yield.

Experimental Protocol: Synthesis via Diazo-Transfer Reaction

This procedure involves two main steps: the preparation of a Grignard reagent followed by the diazo-transfer reaction.

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a face shield, and appropriate gloves, must be worn.

Step A: Preparation of Trimethylsilylmethylmagnesium chloride

- Set up a dry, four-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to an argon or nitrogen line.
- Maintain an inert atmosphere throughout the reaction.
- To the flask, add magnesium turnings (0.44 g-atom) and anhydrous diethyl ether (40 mL).

- Add a small amount of 1,2-dibromoethane (approximately 0.1 mL) to initiate the Grignard reaction.
- In the dropping funnel, prepare a solution of chloromethyltrimethylsilane (0.37 mol) in anhydrous diethyl ether (100 mL).
- Add a small portion of the chloromethyltrimethylsilane solution to the magnesium turnings. Once the reaction begins (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at reflux for an additional hour.
- Cool the reaction mixture to room temperature. This Grignard reagent solution is used directly in the next step.

Step B: Diazo-Transfer Reaction

- In a separate, dry, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere, place a solution of diphenyl phosphorazidate (0.33 mol) in anhydrous diethyl ether (350 mL).
- Cool the flask in an ice-salt bath.
- Transfer the previously prepared Grignard reagent into the dropping funnel.
- Slowly add the Grignard reagent to the stirred solution of diphenyl phosphorazidate, maintaining a low temperature.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
- The resulting yellow solution contains **trimethylsilyldiazomethane**.

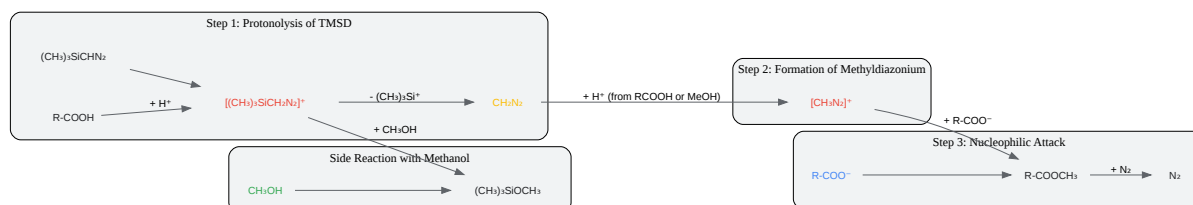
Key Applications and Experimental Protocols

Methyl Esterification of Carboxylic Acids

One of the most common applications of **trimethylsilyldiazomethane** is the conversion of carboxylic acids to their corresponding methyl esters. This reaction is typically rapid and proceeds under mild conditions.

- Dissolve the carboxylic acid (1.0 mmol) in a mixture of a suitable solvent such as dichloromethane (DCM) or diethyl ether and methanol (e.g., 10:1 v/v).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **trimethylsilyldiazomethane** (typically a 2.0 M solution in hexanes, 1.1 mmol) dropwise to the cooled solution. The evolution of nitrogen gas is typically observed.
- Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
- Once the reaction is complete, the excess **trimethylsilyldiazomethane** can be quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
- The reaction mixture can then be concentrated under reduced pressure to yield the methyl ester, which can be further purified by standard methods if necessary.

The reaction proceeds through an acid-catalyzed process where the carboxylic acid protonates the **trimethylsilyldiazomethane**, leading to the formation of a methyldiazonium cation and the carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to form the methyl ester.



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Caption: Mechanism of Carboxylic Acid Esterification with TMSD.

Derivatization for GC-MS Analysis

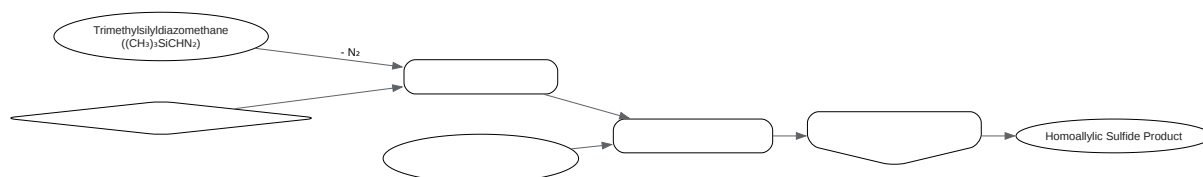
Trimethylsilyldiazomethane is also employed as a derivatizing agent to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for carboxylic acids, phenols, and other compounds with active hydrogens.

- To a sample containing the analyte (e.g., in an appropriate solvent), add a solution of **trimethylsilyldiazomethane** in the presence of a small amount of methanol.
- Allow the reaction to proceed at room temperature for a few minutes. The reaction is often visually monitored by the disappearance of the yellow color of the reagent.
- The resulting solution containing the methylated analyte can then be directly injected into the GC-MS system for analysis.

The Doyle-Kirmse Reaction

Trimethylsilyldiazomethane is a key reagent in the Doyle-Kirmse reaction, which involves the reaction of a metal carbene with an allyl sulfide, amine, or halide, resulting in a formal insertion and rearrangement.

The reaction is typically catalyzed by a rhodium or copper complex. The catalyst reacts with **trimethylsilyldiazomethane** to form a metal carbene intermediate. The allyl substrate then reacts with this intermediate, leading to the formation of a sulfonium ylide, which undergoes a [5][6]-sigmatropic rearrangement to yield the final product.



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Caption: Generalized Pathway of the Doyle-Kirmse Reaction.

Safety and Handling

Trimethylsilyldiazomethane is a hazardous chemical and must be handled with extreme caution.

- **Toxicity:** It is highly toxic and can be fatal if inhaled.[7][8] Inhalation may cause severe respiratory tract irritation and pulmonary edema, with symptoms possibly being delayed.[8] It is also harmful if swallowed or absorbed through the skin.[8]
- **Personal Protective Equipment (PPE):** Always work in a well-ventilated chemical fume hood. [8][9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles with a face shield.[8][9]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is often recommended to store it under an inert atmosphere.[9]
- **Incompatibilities:** Avoid contact with strong oxidizing agents.[7]
- **Decontamination:** Spills and residual reagent on glassware can be neutralized by the careful, slow addition of acetic acid until the yellow color disappears and gas evolution ceases.[9]

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air immediately.[9]

Conclusion

Trimethylsilyldiazomethane is a versatile and valuable reagent in modern organic synthesis, offering a safer and more manageable alternative to diazomethane for methylation reactions. Its application in derivatization for analytical purposes and in carbon-carbon bond-forming reactions like the Doyle-Kirmse reaction further underscores its importance. A thorough understanding of its properties, reaction protocols, and stringent adherence to safety precautions are essential for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [trimethylsilyldiazomethane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103560#trimethylsilyldiazomethane-cas-number-and-molecular-weight]

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